4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a naphthothiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of a naphthothiazole derivative with a benzenesulfonamide precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide
- 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
Uniqueness
4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of a sulfonamide group with a naphthothiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-4-15-26(2)31(28,29)18-12-9-17(10-13-18)22(27)25-23-24-20-14-11-16-7-5-6-8-19(16)21(20)30-23/h5-14H,3-4,15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKRCSQTYPMZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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